

# Application Note: Comprehensive Characterization of 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde

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## Compound of Interest

Compound Name:	3-Ethoxy-4-hydroxy-5-iodobenzaldehyde
CAS No.:	6312-82-9
Cat. No.:	B1593990

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## Introduction

**3-Ethoxy-4-hydroxy-5-iodobenzaldehyde** is a substituted aromatic aldehyde with significant potential in pharmaceutical and organic synthesis. Its structure, featuring an ethoxy group, a hydroxyl group, an iodine atom, and an aldehyde functional group on a benzene ring, imparts unique chemical properties that make it a valuable building block. Accurate and comprehensive characterization of this compound is paramount for ensuring its purity, confirming its identity, and understanding its behavior in various applications, from drug development to materials science.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of **3-Ethoxy-4-hydroxy-5-iodobenzaldehyde**. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

## Physicochemical Properties

A foundational understanding of the physicochemical properties of **3-Ethoxy-4-hydroxy-5-iodobenzaldehyde** is essential for selecting appropriate analytical techniques and interpreting

the resulting data.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>3</sub>	[1]
Molecular Weight	292.07 g/mol	[1]
Appearance	Colourless to light yellow powder/crystal	[2]
Melting Point	137–138 °C	[3]

## Chromatographic Analysis: Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of **3-Ethoxy-4-hydroxy-5-iodobenzaldehyde** and for separating it from potential impurities or starting materials.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile and thermally sensitive compounds like **3-Ethoxy-4-hydroxy-5-iodobenzaldehyde**. A reverse-phase method is typically employed due to the compound's moderate polarity.

A C18 column is chosen for its versatility and strong retention of aromatic compounds. The mobile phase, consisting of acetonitrile and water with a phosphoric acid modifier, ensures good peak shape and resolution. Acetonitrile is a common organic modifier providing good elution strength, while phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[4]

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase:
  - Solvent A: Water with 0.1% Phosphoric Acid

- Solvent B: Acetonitrile with 0.1% Phosphoric Acid
- Gradient Elution:
  - 0-20 min: 30% B to 80% B
  - 20-25 min: 80% B
  - 25-30 min: 80% B to 30% B
  - 30-35 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 286 nm.[3]
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the initial mobile phase composition (30% Acetonitrile/70% Water). Filter through a 0.45 µm syringe filter before injection.

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A single, sharp peak is indicative of a high-purity sample. The retention time serves as a qualitative identifier under the specified conditions.



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Caption: HPLC workflow for purity analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While **3-Ethoxy-4-hydroxy-5-iodobenzaldehyde** has a relatively high melting point, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability.[5]

The phenolic hydroxyl group can cause peak tailing on standard non-polar GC columns. Silylation is a common derivatization technique for such compounds, replacing the active hydrogen with a trimethylsilyl (TMS) group, which reduces polarity and increases volatility.[5] A non-polar capillary column like a DB-5ms is appropriate for separating a wide range of organic molecules.

- Derivatization:
  - In a vial, dissolve ~1 mg of the sample in 200  $\mu$ L of dry pyridine.
  - Add 100  $\mu$ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  - Cap the vial tightly and heat at 70  $^{\circ}$ C for 30 minutes.
  - Cool to room temperature before injection.
- Instrumentation: A standard GC-MS system.
- Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 280  $^{\circ}$ C.
- Injection Mode: Split (e.g., 20:1 ratio).
- Oven Temperature Program:
  - Initial temperature: 100  $^{\circ}$ C, hold for 2 minutes.

- Ramp: 10 °C/min to 280 °C.
- Hold: 10 minutes at 280 °C.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-500.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

The GC will provide the retention time of the derivatized compound. The mass spectrum will show the molecular ion peak of the TMS-derivatized compound and a characteristic fragmentation pattern that can be used to confirm the structure.

## Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous identification and structural confirmation of **3-Ethoxy-4-hydroxy-5-iodobenzaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

DMSO-d<sub>6</sub> is an excellent solvent for this compound, capable of dissolving it and exchanging with the acidic phenolic proton, which can be observed in the <sup>1</sup>H NMR spectrum. A concentration of 5-25 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR in about 0.6-0.7 mL of solvent provides a good balance between signal intensity and spectral resolution.[6]

- Sample Preparation:
  - For <sup>1</sup>H NMR, dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d<sub>6</sub>.
  - For <sup>13</sup>C NMR, dissolve 50-75 mg of the sample in ~0.7 mL of DMSO-d<sub>6</sub>.

- Transfer the solution to a 5 mm NMR tube.[7]
- Instrumentation: A 500 MHz (or higher) NMR spectrometer.
- Parameters:
  - $^1\text{H}$  NMR: Standard pulse program, sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Proton-decoupled pulse program, longer acquisition time or more scans may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .

The expected chemical shifts ( $\delta$ ) and multiplicities for **3-Ethoxy-4-hydroxy-5-iodobenzaldehyde** are as follows[3]:

$^1\text{H}$  NMR (500 MHz, DMSO- $d_6$ ):

- $\delta$  10.49 (s, 1H): Phenolic hydroxyl proton (-OH). A broad singlet due to hydrogen bonding and exchange.
- $\delta$  9.73 (s, 1H): Aldehyde proton (-CHO). A sharp singlet.
- $\delta$  7.86 (d,  $J=1.8$  Hz, 1H): Aromatic proton (H-6). A doublet due to coupling with H-2.
- $\delta$  7.39 (d,  $J=1.7$  Hz, 1H): Aromatic proton (H-2). A doublet due to coupling with H-6.
- $\delta$  4.15 (q,  $J=7.0$  Hz, 2H): Methylene protons of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>). A quartet due to coupling with the methyl protons.
- $\delta$  1.37 (t,  $J=7.3$  Hz, 3H): Methyl protons of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>). A triplet due to coupling with the methylene protons.

$^{13}\text{C}$  NMR (125 MHz, DMSO- $d_6$ ):

- $\delta$  190.3: Aldehyde carbon (C-1').
- $\delta$  152.4: Aromatic carbon attached to the hydroxyl group (C-4).
- $\delta$  146.4: Aromatic carbon attached to the ethoxy group (C-3).

- $\delta$  134.5: Aromatic carbon (C-6).
- $\delta$  130.0: Aromatic carbon attached to the aldehyde group (C-1).
- $\delta$  111.2: Aromatic carbon (C-2).
- $\delta$  84.2: Aromatic carbon attached to iodine (C-5).
- $\delta$  64.6: Methylene carbon of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>).
- $\delta$  14.4: Methyl carbon of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>).

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

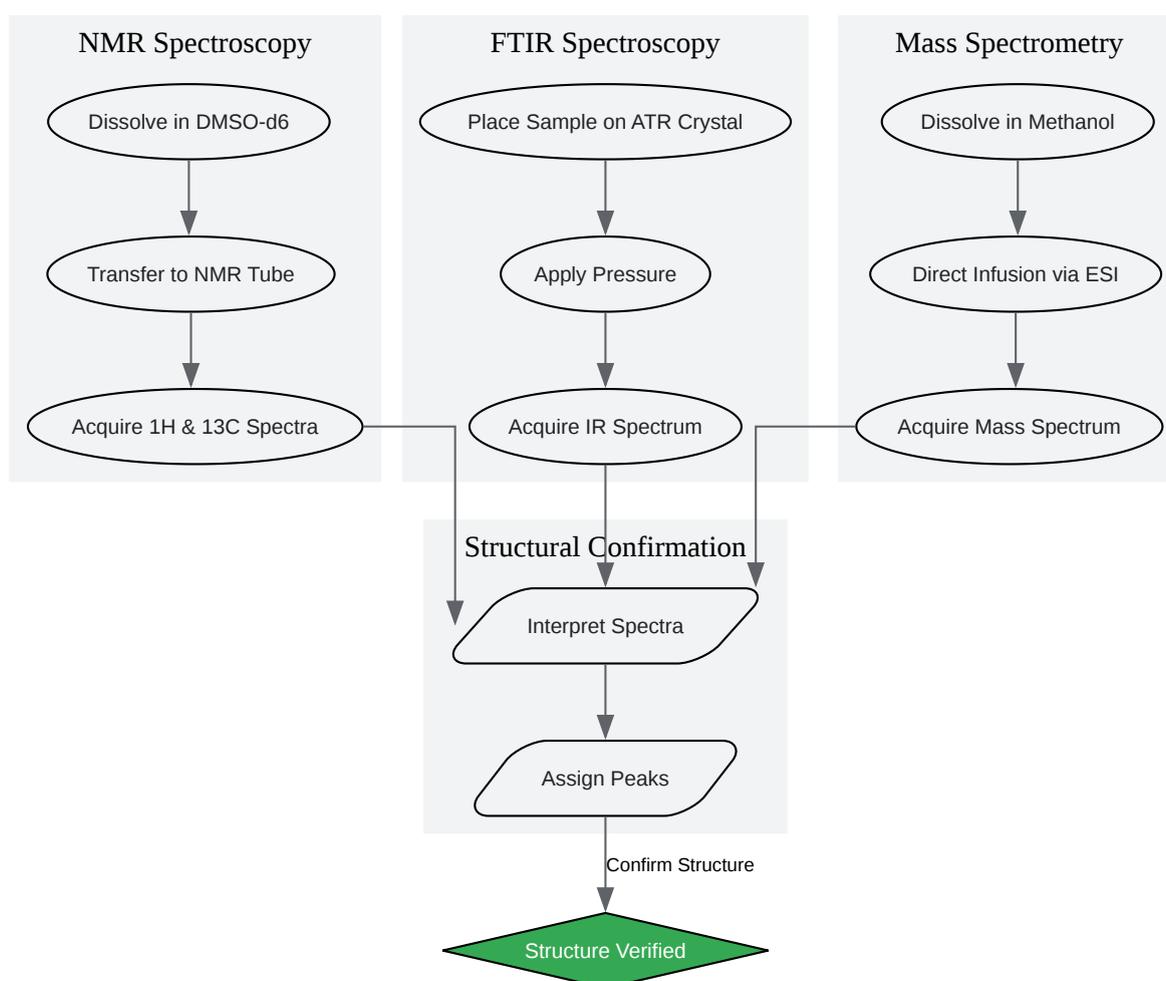
Attenuated Total Reflectance (ATR) is a rapid and convenient method for analyzing solid powder samples with minimal preparation.<sup>[2]</sup> It provides high-quality spectra comparable to traditional transmission methods.

- **Instrumentation:** An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- **Sample Preparation:** Place a small amount of the powdered sample directly onto the ATR crystal.
- **Analysis:** Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm<sup>-1</sup>.
- **Background:** Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Key vibrational frequencies ( $\tilde{\nu}_{\text{max}}$ ) confirm the presence of the characteristic functional groups<sup>[3]</sup>:

- 3204 cm<sup>-1</sup> (broad): O-H stretching of the phenolic hydroxyl group.
- 2979 cm<sup>-1</sup>: C-H stretching of the ethoxy group (CH<sub>2</sub>, CH<sub>3</sub>).

- 1664  $\text{cm}^{-1}$  (strong): C=O stretching of the aldehyde group.
- 1568  $\text{cm}^{-1}$ : C=C stretching of the aromatic ring.
- 1174  $\text{cm}^{-1}$ : C-O stretching of the ether linkage.
- 581  $\text{cm}^{-1}$ : C-I stretching.



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